molecular formula C16H23ClN6O B10962034 (4-chloro-1-methyl-1H-pyrazol-3-yl){4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone

(4-chloro-1-methyl-1H-pyrazol-3-yl){4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone

Cat. No.: B10962034
M. Wt: 350.8 g/mol
InChI Key: SGPDUDCEYBLBTP-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is (4-chloro-1-methyl-1H-pyrazol-3-yl){4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone .
  • It belongs to the class of heterocyclic compounds known as imidazoles .
  • Imidazole is a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It is amphoteric, exhibiting both acidic and basic properties.
  • Imidazole serves as a core structure in various natural products, including histidine, purine, histamine, and DNA-based structures.
  • Commercially available drugs often contain imidazole rings, such as clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial).
  • Preparation Methods

  • Chemical Reactions Analysis

    • Imidazoles undergo diverse reactions, including oxidation, reduction, and substitution.
    • Common reagents include acids, bases, and oxidizing agents.
    • Major products depend on the specific reaction conditions and substituents present.
  • Scientific Research Applications

    • Imidazoles find applications in various fields:

        Medicine: Some imidazole derivatives exhibit antibacterial, antifungal, and antiviral activities.

        Chemistry: They serve as building blocks for drug development.

        Biology: Imidazoles are involved in enzyme inhibition and receptor binding.

        Industry: Imidazole-containing compounds are used in corrosion inhibitors and catalysts.

  • Mechanism of Action

    • The specific mechanism of action for this compound would require further research.
    • Imidazoles may interact with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    • Unfortunately, without specific information about similar compounds, I cannot provide a direct comparison.
    • exploring related imidazole derivatives would highlight its uniqueness.

    Properties

    Molecular Formula

    C16H23ClN6O

    Molecular Weight

    350.8 g/mol

    IUPAC Name

    (4-chloro-1-methylpyrazol-3-yl)-[4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-1-yl]methanone

    InChI

    InChI=1S/C16H23ClN6O/c1-4-23-12(2)13(9-18-23)10-21-5-7-22(8-6-21)16(24)15-14(17)11-20(3)19-15/h9,11H,4-8,10H2,1-3H3

    InChI Key

    SGPDUDCEYBLBTP-UHFFFAOYSA-N

    Canonical SMILES

    CCN1C(=C(C=N1)CN2CCN(CC2)C(=O)C3=NN(C=C3Cl)C)C

    Origin of Product

    United States

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